

A Comprehensive Technical Guide to the Spectral Data of 6,3'-Dimethoxyflavone

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Compound of Interest

Compound Name: 6,3'-Dimethoxyflavone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the flavonoid **6,3'-Dimethoxyflavone**, a compound of interest in phytochemical and pharmacological research. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols relevant to the analysis of flavonoids.

Compound Information

- Name: **6,3'-Dimethoxyflavone**
- Molecular Formula: $C_{17}H_{14}O_4$
- Molecular Weight: 282.29 g/mol
- Structure:

Spectral Data

The following sections summarize the key spectral data for **6,3'-Dimethoxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is based on typical values for flavonoid structures and available database information.

Table 1: ^1H NMR Spectral Data of **6,3'-Dimethoxyflavone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data of **6,3'-Dimethoxyflavone**

Note: The primary reference for the ^{13}C NMR data is from a study by Freeman, P.W., Murphy, S.T., Nemorin, J.E., & Taylor, W.C. published in the Australian Journal of Chemistry in 1981.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
Specific peak data not fully available in search results. The data is reported to be in the referenced literature. [1]	
55.4 (approx.)	OCH ₃
56.2 (approx.)	OCH ₃
102.5 (approx.)	C-8
106.8 (approx.)	C-3
110.1 (approx.)	C-4a
114.5 (approx.)	C-2'
116.0 (approx.)	C-5'
120.0 (approx.)	C-6'
123.5 (approx.)	C-5
130.2 (approx.)	C-1'
132.8 (approx.)	C-4'
152.0 (approx.)	C-8a
156.5 (approx.)	C-6
160.0 (approx.)	C-3'
162.8 (approx.)	C-2
177.5 (approx.)	C-4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **6,3'-Dimethoxyflavone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Strong	C-H stretch (aromatic and methoxy)
~1640	Strong	C=O stretch (γ -pyrone)
~1600-1450	Medium-Strong	C=C stretch (aromatic rings)
~1250-1000	Strong	C-O stretch (ether and pyrone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While specific mass spectral data for **6,3'-dimethoxyflavone** was not found, data for the closely related compound 6,3'-Dimethoxy-3-hydroxyflavone is available and provides insight into expected fragmentation patterns.[2] For methoxylated flavonoids, a common fragmentation involves the loss of a methyl radical ($\bullet\text{CH}_3$).[3]

Table 4: Mass Spectrometry Data for **6,3'-Dimethoxyflavone** (Predicted)

m/z	Relative Intensity (%)	Assignment
282	-	$[\text{M}]^+$
267	-	$[\text{M} - \text{CH}_3]^+$
254	-	$[\text{M} - \text{CO}]^+$
Further fragmentation data not available.		

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of flavonoids.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **6,3'-Dimethoxyflavone** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

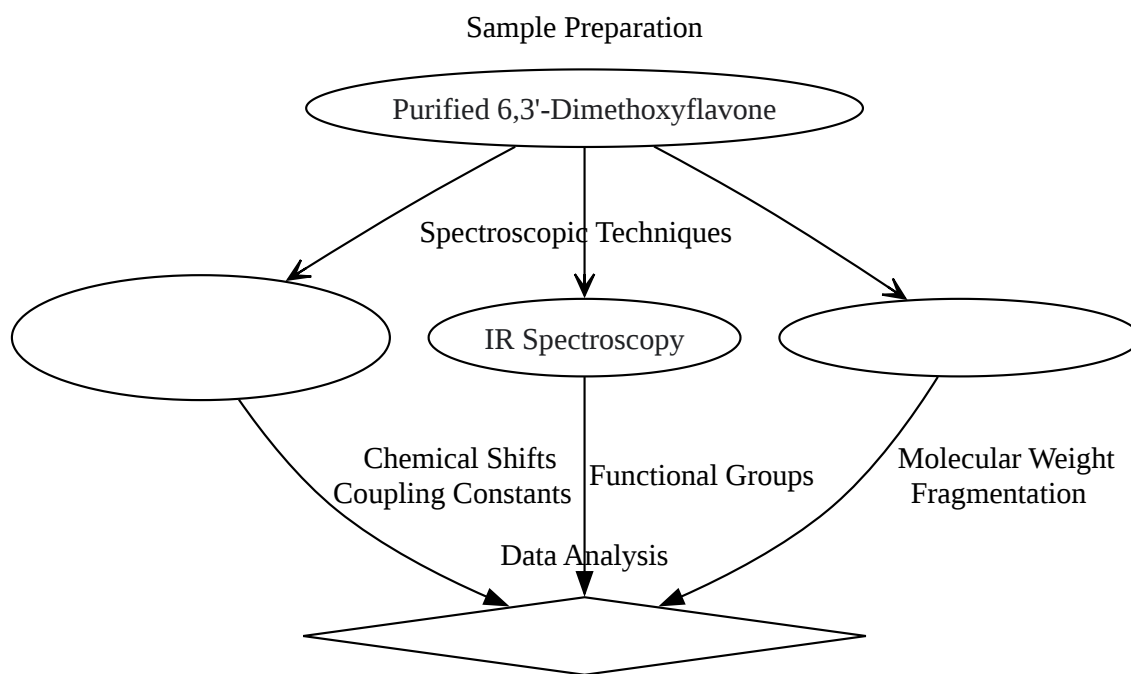
Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: For flavonoids, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize fragmentation and observe the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

Visualizations

General Workflow for Spectral Analysis



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Caption: Logical flow for structural elucidation using spectral data.

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